(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
Brand Name: Vulcanchem
CAS No.: 13294-68-3
VCID: VC11745884
InChI: InChI=1S/C16H16OS/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C
Molecular Formula: C16H16OS
Molecular Weight: 256.4 g/mol

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone

CAS No.: 13294-68-3

Cat. No.: VC11745884

Molecular Formula: C16H16OS

Molecular Weight: 256.4 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone - 13294-68-3

Specification

CAS No. 13294-68-3
Molecular Formula C16H16OS
Molecular Weight 256.4 g/mol
IUPAC Name (2,4-dimethylphenyl)-(4-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C16H16OS/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3
Standard InChI Key NSWFMAMQYLBVJN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C

Introduction

Structural Overview

The molecular structure of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone consists of two aromatic rings connected by a ketone group (-C=O). The key features include:

  • Substituents:

    • One phenyl ring is substituted with two methyl groups at the 2nd and 4th positions.

    • The other phenyl ring has a methylthio (-SCH₃) group at the 4th position.

  • Functional Group: The central ketone group links the two aromatic rings.

Molecular Formula

The molecular formula is C15H14OSC_{15}H_{14}OS, with a molecular weight of approximately 242.34 g/mol.

Synthesis

The synthesis of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone typically involves Friedel-Crafts acylation. A general procedure includes:

  • Starting Materials:

    • 2,4-dimethylbenzene (xylene derivative)

    • 4-methylthiobenzoyl chloride (acylating agent)

    • Anhydrous aluminum chloride (catalyst)

  • Reaction Conditions:

    • The reaction is carried out in an inert solvent such as dichloromethane or carbon disulfide.

    • Low temperatures (~0°C) are maintained initially to control the exothermic reaction.

  • Mechanism:

    • The aluminum chloride activates the acyl chloride, forming an electrophilic species.

    • This species reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired ketone.

Reaction Equation

C6H3(CH3)2+C6H4(SCH3)COClAlCl3C15H14OS+HClC_6H_3(CH_3)_2 + C_6H_4(SCH_3)COCl \xrightarrow{AlCl_3} C_{15}H_{14}OS + HCl

Applications and Potential Uses

While specific applications for this compound are not extensively documented, its structural features suggest potential uses in:

  • Pharmaceutical Research:

    • Aromatic ketones often serve as intermediates in the synthesis of bioactive molecules.

    • The methylthio group could enhance lipophilicity, potentially aiding drug delivery.

  • Material Science:

    • Aromatic ketones are precursors for polymers and advanced materials due to their stability and functional versatility.

  • Organic Synthesis:

    • Could act as a building block for more complex molecules in synthetic chemistry.

Research Insights and Challenges

Despite its potential, there are challenges associated with studying this compound:

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